molecular formula C12H8N2O6S B14524202 2,4-Dinitrophenyl (thiophen-2-yl)acetate CAS No. 62438-17-9

2,4-Dinitrophenyl (thiophen-2-yl)acetate

Cat. No.: B14524202
CAS No.: 62438-17-9
M. Wt: 308.27 g/mol
InChI Key: HROBBWWJMAHQCG-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl (thiophen-2-yl)acetate is an organic compound that combines the structural features of both 2,4-dinitrophenyl and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitro groups and thiophene ring in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl (thiophen-2-yl)acetate typically involves the esterification of thiophen-2-ylacetic acid with 2,4-dinitrophenol. The reaction can be carried out using a variety of esterification methods, including:

    Fischer Esterification: This method involves the reaction of thiophen-2-ylacetic acid with 2,4-dinitrophenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    DCC (Dicyclohexylcarbodiimide) Coupling: In this method, thiophen-2-ylacetic acid is reacted with 2,4-dinitrophenol in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester.

    Steglich Esterification: This method involves the use of DCC and DMAP in an aprotic solvent, such as dichloromethane, to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl (thiophen-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2,4-Dinitrophenyl (thiophen-2-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.

    Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Analytical Chemistry: It can be used as a reagent for the detection and quantification of various analytes in chemical analysis.

    Biological Research: The compound can be used in studies related to enzyme inhibition, protein labeling, and other biochemical applications.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl (thiophen-2-yl)acetate depends on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The nitro groups and thiophene ring can interact with various molecular targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used as a reagent for the detection of carbonyl compounds.

    Thiophen-2-ylacetic acid: A precursor for the synthesis of various thiophene derivatives.

    2,4-Dinitrophenyl acetate: Similar structure but lacks the thiophene ring.

Uniqueness

2,4-Dinitrophenyl (thiophen-2-yl)acetate is unique due to the combination of the 2,4-dinitrophenyl and thiophene moieties in a single molecule

Properties

CAS No.

62438-17-9

Molecular Formula

C12H8N2O6S

Molecular Weight

308.27 g/mol

IUPAC Name

(2,4-dinitrophenyl) 2-thiophen-2-ylacetate

InChI

InChI=1S/C12H8N2O6S/c15-12(7-9-2-1-5-21-9)20-11-4-3-8(13(16)17)6-10(11)14(18)19/h1-6H,7H2

InChI Key

HROBBWWJMAHQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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